molecular formula C16H9ClINO2 B3691400 6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid

6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid

Cat. No.: B3691400
M. Wt: 409.60 g/mol
InChI Key: LNEXKEVIFDKVEO-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological and pharmaceutical applications. Quinoline derivatives are widely studied due to their potential in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .

Chemical Reactions Analysis

6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

  • 2-Chloroquinoline-4-carboxylic acid
  • 6-Bromo-2-(4-iodophenyl)quinoline-4-carboxylic acid
  • 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

6-chloro-2-(4-iodophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClINO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEXKEVIFDKVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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